Glyceryl tri(hexadecanoate-2,2-D2)

Description

BenchChem offers high-quality Glyceryl tri(hexadecanoate-2,2-D2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glyceryl tri(hexadecanoate-2,2-D2) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-bis(2,2-dideuteriohexadecanoyloxy)propyl 2,2-dideuteriohexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i43D2,44D2,45D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNIQBQSYATKKL-LYUMNRDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCCCC)C(=O)OCC(COC(=O)C([2H])([2H])CCCCCCCCCCCCCC)OC(=O)C([2H])([2H])CCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H98O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501229759 | |

| Record name | Hexadecanoic-2,2-d2 acid, 1,2,3-propanetriyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501229759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

813.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241157-06-2 | |

| Record name | Hexadecanoic-2,2-d2 acid, 1,2,3-propanetriyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=241157-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecanoic-2,2-d2 acid, 1,2,3-propanetriyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501229759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Glyceryl tri(hexadecanoate-2,2-D2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl tri(hexadecanoate-2,2-D2), also known as Tripalmitin-d6, is a deuterated form of glyceryl tripalmitate, a triglyceride composed of a glycerol backbone esterified with three molecules of hexadecanoic acid (palmitic acid). The deuterium labels are specifically located at the C-2 position of each of the three fatty acid chains. This isotopic labeling makes it a valuable tool in metabolic research, particularly in studies involving lipid metabolism, as it can be readily traced and distinguished from its endogenous, non-labeled counterparts using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

This technical guide provides a comprehensive overview of Glyceryl tri(hexadecanoate-2,2-D2), including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its application in studying lipid metabolism signaling pathways.

Chemical and Physical Properties

The key chemical and physical properties of Glyceryl tri(hexadecanoate-2,2-D2) and its non-deuterated analog, Glyceryl tripalmitate (Tripalmitin), are summarized in the table below. This allows for a direct comparison of their fundamental characteristics.

| Property | Glyceryl tri(hexadecanoate-2,2-D2) | Glyceryl tripalmitate (Tripalmitin) |

| CAS Number | 241157-06-2[1] | 555-44-2[1][2] |

| Molecular Formula | C₅₁H₉₂D₆O₆ | C₅₁H₉₈O₆[2] |

| Molecular Weight | 813.37 g/mol | 807.3 g/mol [2] |

| Synonyms | Tripalmitin-D6, tri(hexadecanoyl-2,2-D2)glycerol | Glycerol tripalmitate, Palmitic triglyceride |

| Appearance | Solid | White powder |

| Solubility | Soluble in chloroform | Soluble in chloroform |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Glyceryl tri(hexadecanoate-2,2-D2) are crucial for its effective use in research. The following protocols are based on established chemical principles for the synthesis of deuterated fatty acids and their subsequent esterification, as well as standard analytical techniques for triglycerides.

Synthesis of Glyceryl tri(hexadecanoate-2,2-D2)

The synthesis of Glyceryl tri(hexadecanoate-2,2-D2) is a two-step process involving the synthesis of the deuterated fatty acid followed by its esterification to a glycerol backbone.

This protocol describes a general method for the deuteration of a fatty acid at the α-position.

Materials:

-

Hexadecanoic acid

-

Deuterium oxide (D₂O)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve hexadecanoic acid in a minimal amount of diethyl ether.

-

Add a catalytic amount of anhydrous potassium carbonate to the solution.

-

Add an excess of deuterium oxide (D₂O) to the flask.

-

Attach the reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction is typically monitored by taking small aliquots and analyzing them by mass spectrometry to determine the extent of deuteration.

-

After the desired level of deuteration is achieved (typically after 24-48 hours), cool the reaction mixture to room temperature.

-

Acidify the mixture with concentrated HCl until the aqueous layer is acidic (pH ~2).

-

Transfer the mixture to a separatory funnel and extract the deuterated fatty acid with diethyl ether (3x).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield Hexadecanoic-2,2-d2 acid.

This protocol utilizes a lipase-catalyzed esterification for a more controlled and milder reaction compared to traditional chemical methods.

Materials:

-

Hexadecanoic-2,2-d2 acid (from Step 1)

-

Glycerol

-

Immobilized lipase (e.g., from Candida antarctica, Novozym 435)

-

Anhydrous hexane or another suitable organic solvent

-

Molecular sieves (3Å or 4Å)

-

Reaction vessel with a stirrer

-

Incubator or water bath

-

Filtration setup

-

Rotary evaporator

Procedure:

-

In a reaction vessel, dissolve Hexadecanoic-2,2-d2 acid in anhydrous hexane. The molar ratio of fatty acid to glycerol should be approximately 3.3:1 to favor the formation of the triglyceride.

-

Add glycerol to the mixture.

-

Add immobilized lipase to the reaction mixture (typically 5-10% by weight of the substrates).

-

Add molecular sieves to the mixture to remove the water produced during the esterification, which drives the reaction towards the product.

-

Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) with constant stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or by analyzing small aliquots using gas chromatography (GC).

-

Once the reaction is complete (typically after 24-72 hours), filter off the immobilized lipase and molecular sieves. The lipase can often be washed and reused.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Glyceryl tri(hexadecanoate-2,2-D2).

Analytical Methods

Accurate analysis of Glyceryl tri(hexadecanoate-2,2-D2) is essential to confirm its identity, purity, and isotopic enrichment.

GC-MS is a powerful technique for separating and identifying triglycerides and for determining the level of deuterium incorporation.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

-

A capillary column suitable for high-temperature analysis of lipids (e.g., a short, narrow-bore column with a phenyl-methyl polysiloxane stationary phase).

Sample Preparation:

-

The triglyceride sample can be analyzed directly or after transesterification to fatty acid methyl esters (FAMEs). For direct analysis, dissolve a small amount of the sample in a suitable solvent like hexane or chloroform.

-

For FAME analysis, transesterify the triglyceride using a reagent such as sodium methoxide in methanol or boron trifluoride in methanol.

GC-MS Parameters (for intact triglyceride analysis):

-

Injector Temperature: 340°C

-

Oven Program: Start at 200°C, ramp to 350°C at 5-10°C/min, and hold for 10-15 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

MS Scan Range: m/z 50-900.

Data Analysis:

-

The retention time of the triglyceride peak will be characteristic of the compound.

-

The mass spectrum will show characteristic fragment ions. For triglycerides, a prominent fragment is the loss of one of the acyloxy groups ([M-RCOO]⁺). The molecular ion ([M]⁺) may be weak or absent.

-

The isotopic enrichment can be determined by analyzing the mass isotopomer distribution of the molecular ion or key fragment ions. The mass shift of +6 compared to the unlabeled tripalmitin will confirm the presence of the six deuterium atoms.

NMR spectroscopy provides detailed structural information and can confirm the position of the deuterium labels.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum of the deuterated compound will be very similar to that of unlabeled tripalmitin, with the key difference being the significant reduction or absence of the signal corresponding to the protons at the C-2 position of the fatty acid chains (typically a triplet around 2.3 ppm). The integration of the remaining proton signals relative to the glycerol backbone protons will confirm the high level of deuteration at the C-2 position.

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum will also be similar to that of tripalmitin. The carbon atom at the C-2 position will show a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to coupling with deuterium (I=1). In a proton-decoupled spectrum, this signal will be significantly attenuated or absent due to the long relaxation time of the deuterated carbon. The chemical shifts for tripalmitin are well-documented and can be used for comparison.

Signaling Pathways and Applications in Drug Development

Glyceryl tri(hexadecanoate-2,2-D2) is primarily used as a tracer to study the dynamics of triglyceride metabolism in vivo and in vitro. This is particularly relevant in the context of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), where triglyceride metabolism is often dysregulated. The regulation of triglyceride synthesis (lipogenesis) and breakdown (lipolysis) is tightly controlled by hormonal signaling pathways, principally those of insulin and glucagon.

Insulin Signaling and Triglyceride Synthesis

Insulin, released in response to high blood glucose levels, promotes the storage of energy in the form of triglycerides in adipose tissue and the liver.

Caption: Insulin signaling pathway promoting triglyceride synthesis.

Glucagon Signaling and Triglyceride Breakdown (Lipolysis)

Glucagon, released during periods of low blood glucose, signals the mobilization of stored energy by promoting the breakdown of triglycerides.

Caption: Glucagon signaling pathway promoting triglyceride breakdown.

By administering Glyceryl tri(hexadecanoate-2,2-D2) and tracing the appearance of the deuterated label in various lipid pools and their breakdown products, researchers can quantify the rates of triglyceride synthesis, breakdown, and transport. This information is invaluable for understanding the pathophysiology of metabolic diseases and for evaluating the efficacy of novel therapeutic agents designed to modulate lipid metabolism. For instance, a drug candidate aimed at reducing hepatic steatosis could be tested for its ability to decrease the incorporation of labeled fatty acids into hepatic triglycerides.

Conclusion

Glyceryl tri(hexadecanoate-2,2-D2) is a critical research tool for professionals in the fields of metabolism and drug development. Its specific isotopic labeling allows for precise tracking of triglyceride fate in complex biological systems. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for the synthesis, analysis, and application of this important molecule in advancing our knowledge of lipid metabolism and developing novel therapies for metabolic disorders.

References

An In-depth Technical Guide to Glyceryl tri(hexadecanoate-2,2-D2)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and metabolic fate of Glyceryl tri(hexadecanoate-2,2-D2). This deuterated triglyceride is a valuable tool for researchers and scientists in the fields of lipid metabolism, drug development, and clinical diagnostics.

Chemical and Physical Properties

Glyceryl tri(hexadecanoate-2,2-D2), also known as Tripalmitin-d6, is a saturated triglyceride where deuterium atoms have been incorporated at the C-2 position of each of the three hexadecanoic acid (palmitic acid) chains. This isotopic labeling makes it a powerful tracer for studying the metabolic pathways of dietary fats.

Table 1: General and Physical Properties of Glyceryl tri(hexadecanoate-2,2-D2) and its Non-Deuterated Analog

| Property | Glyceryl tri(hexadecanoate-2,2-D2) | Glyceryl tri(hexadecanoate) (Tripalmitin) |

| Synonyms | Tripalmitin-d6, Glyceryl Tripalmitate-d6 | Tripalmitin, Palmitin, Glyceryl tripalmitate |

| CAS Number | 241157-06-2[1] | 555-44-2[1] |

| Molecular Formula | C₅₁H₉₂D₆O₆[2] | C₅₁H₉₈O₆ |

| Molecular Weight | 813.36 g/mol [2] | 807.34 g/mol |

| Appearance | White to off-white solid | White powder |

| Melting Point | Not explicitly available, expected to be similar to Tripalmitin | 66.4 °C |

| Boiling Point | Not explicitly available, expected to be similar to Tripalmitin | 315 °C at 760 mmHg |

| Density | 0.9±0.1 g/cm³[2] | 0.8752 g/cm³ (70 °C) |

| Solubility | Soluble in organic solvents such as chloroform and toluene. Insoluble in water. | Soluble in ethanol, diethyl ether, benzene, chloroform. Insoluble in water. |

Experimental Protocols

Synthesis

General Protocol for the Synthesis of Deuterated Triglycerides:

-

Deuteration of the Fatty Acid: Hexadecanoic acid is deuterated at the α-position (C-2). This can be achieved through various methods, such as H/D exchange reactions catalyzed by a noble metal catalyst (e.g., Pt/C) in the presence of a deuterium source like D₂O under hydrothermal conditions. The reaction is typically carried out in a sealed vessel at elevated temperatures. Multiple cycles of the exchange reaction may be necessary to achieve high levels of deuterium incorporation.

-

Activation of the Deuterated Fatty Acid: The deuterated hexadecanoic acid is then converted to a more reactive form, typically an acyl chloride or anhydride, to facilitate esterification. This can be done by reacting the deuterated fatty acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Esterification: The activated deuterated fatty acid is reacted with glycerol in the presence of a base (e.g., pyridine or triethylamine) to catalyze the esterification reaction. The reaction is typically carried out in an anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. The stoichiometry of the reactants is controlled to ensure the formation of the triglyceride.

-

Purification: The resulting Glyceryl tri(hexadecanoate-2,2-D2) is purified from the reaction mixture using techniques such as column chromatography on silica gel to remove unreacted starting materials and byproducts.

-

Characterization: The purity and identity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and quantification of triglycerides.

Sample Preparation:

-

Dissolve a known amount of the Glyceryl tri(hexadecanoate-2,2-D2) sample in a deuterated solvent, typically deuterated chloroform (CDCl₃).

-

For quantitative analysis, a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) may be added to ensure accurate integration of the signals.

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum will show characteristic signals for the glycerol backbone protons and the fatty acid chain protons.

-

The absence of signals from the α-protons (at the C-2 position) of the fatty acid chains will confirm the successful deuteration at this position.

-

The integration of the remaining proton signals can be used to confirm the structure and assess purity.

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule.

-

The signal corresponding to the α-carbon of the fatty acid chains will be significantly attenuated or absent due to the presence of deuterium.

-

The chemical shifts of the carbonyl carbons and the glycerol carbons can be used to confirm the triglyceride structure.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of the deuterated triglyceride.

Sample Preparation:

-

The sample is typically introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

-

For LC-MS analysis, the sample is dissolved in an appropriate organic solvent mixture.

Ionization Method:

-

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used ionization techniques for triglycerides.

Analysis:

-

The mass spectrum will show the molecular ion peak corresponding to the mass of Glyceryl tri(hexadecanoate-2,2-D2).

-

The isotopic distribution of the molecular ion peak can be used to determine the degree of deuterium incorporation.

-

Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm the location of the deuterium atoms on the fatty acid chains.

Metabolic Pathways

Glyceryl tri(hexadecanoate-2,2-D2) follows the same metabolic pathways as its non-deuterated counterpart, tripalmitin. The deuterium label allows for the tracing of its absorption, distribution, and breakdown in biological systems.

Lipolysis

The initial step in the metabolism of triglycerides is lipolysis, the hydrolysis of the triglyceride into glycerol and free fatty acids. This process is catalyzed by a series of lipases.

Caption: The sequential hydrolysis of a triglyceride into glycerol and three free fatty acids.

Fatty Acid Beta-Oxidation

The released deuterated fatty acids undergo beta-oxidation, a cyclical process in the mitochondria that breaks them down into acetyl-CoA, which can then enter the citric acid cycle for energy production.

Caption: The four steps of the beta-oxidation spiral, showing the sequential removal of two-carbon units.

Applications in Research

Glyceryl tri(hexadecanoate-2,2-D2) is a valuable tracer for:

-

Studying lipid absorption and transport: By tracking the appearance of the deuterated label in different tissues and lipoproteins, researchers can quantify the rate and extent of dietary fat absorption.

-

Investigating de novo lipogenesis: The incorporation of deuterium from labeled precursors into this molecule can be used to measure the rate of new fatty acid synthesis.

-

Elucidating metabolic diseases: This tracer can be used to study abnormalities in lipid metabolism associated with conditions such as obesity, diabetes, and cardiovascular disease.

-

Drug development: It can be used to assess the effects of new drugs on lipid metabolism.

Conclusion

Glyceryl tri(hexadecanoate-2,2-D2) is a powerful and versatile tool for researchers in the life sciences. Its well-defined chemical properties and the ability to trace its metabolic fate make it an indispensable compound for advancing our understanding of lipid metabolism in health and disease. This technical guide provides a foundation for its synthesis, analysis, and application in a research setting.

References

Synthesis of Deuterated Glyceryl Tripalmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of deuterated glyceryl tripalmitate (glyceryl tri(palmitate-d31)). This isotopically labeled lipid is a valuable tool in metabolic research, drug delivery studies, and as an internal standard for mass spectrometry-based quantification. This document outlines the primary synthetic pathway, details the experimental protocols for each key stage, presents quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.

Introduction

Glyceryl tripalmitate, a triglyceride composed of a glycerol backbone esterified with three molecules of palmitic acid, is a major component of many natural fats and oils. The deuterated analogue, where the hydrogen atoms on the palmitic acid chains are replaced with deuterium, offers a non-radioactive method for tracing the metabolic fate of this lipid in vivo and in vitro. The increased mass due to deuterium incorporation allows for its distinction from endogenous, non-labeled lipids using mass spectrometry. This guide focuses on a common and effective two-step synthetic approach: the perdeuteration of palmitic acid followed by its esterification with glycerol.

Synthetic Pathway Overview

The synthesis of deuterated glyceryl tripalmitate is primarily achieved through a two-stage process. The first stage involves the isotopic exchange of hydrogens for deuteriums on the alkyl chain of palmitic acid. The second stage is the esterification of the resulting deuterated palmitic acid with a glycerol backbone.

Caption: Overall synthetic pathway for deuterated glyceryl tripalmitate.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the synthesis of deuterated glyceryl tripalmitate.

Stage 1: Perdeuteration of Palmitic Acid

This protocol is based on the principle of heterogeneous catalysis to facilitate hydrogen-deuterium exchange.[1]

Objective: To replace the hydrogen atoms on the alkyl chain of palmitic acid with deuterium atoms to produce palmitic acid-d31.

Materials:

-

Palmitic acid

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

10% Platinum on activated carbon (Pt/C)

-

High-pressure reactor (e.g., Parr reactor)

-

Heptane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Charging: In a high-pressure reactor, combine palmitic acid, D₂O, and 10% Pt/C. A typical ratio would be 1:10:0.1 by weight.

-

Reaction Conditions: Seal the reactor and heat to hydrothermal conditions (e.g., 200-250 °C) with stirring. The reaction is typically run for 24-48 hours.

-

Product Extraction: After cooling the reactor to room temperature, extract the deuterated palmitic acid using an organic solvent such as heptane.

-

Drying and Solvent Removal: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter. Remove the solvent using a rotary evaporator to yield the crude deuterated palmitic acid.

-

Iterative Exchange (Optional): To achieve high levels of deuteration (>98%), the procedure may be repeated by subjecting the obtained deuterated palmitic acid to a second or third round of H/D exchange with fresh D₂O and catalyst.[1]

-

Purity Analysis: The isotopic enrichment of the final product should be confirmed by mass spectrometry.

Stage 2: Esterification of Deuterated Palmitic Acid with Glycerol

This protocol describes a common acid-catalyzed esterification method.

Objective: To esterify three molecules of deuterated palmitic acid with one molecule of glycerol.

Materials:

-

Palmitic acid-d31 (from Stage 1)

-

Glycerol

-

Anhydrous toluene or xylene

-

A strong acid catalyst (e.g., p-toluenesulfonic acid or a strong acidic cation exchange resin)

-

Dean-Stark apparatus or similar setup for water removal

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography elution

Procedure:

-

Reactant Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve palmitic acid-d31 (3.1 equivalents) and glycerol (1 equivalent) in anhydrous toluene.

-

Catalyst Addition: Add the acid catalyst (e.g., 0.1 equivalents of p-toluenesulfonic acid).

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically run for 8-24 hours until completion.

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude deuterated glyceryl tripalmitate.

-

Purification: Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to isolate the pure deuterated glyceryl tripalmitate.[2]

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of deuterated glyceryl tripalmitate.

Table 1: Reactant and Product Specifications

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Palmitic Acid | C₁₆H₃₂O₂ | 256.42 | 57-10-3 |

| Palmitic Acid-d₃₁ | C₁₆HD₃₁O₂ | 287.61 | 69044-80-6 |

| Glycerol | C₃H₈O₃ | 92.09 | 56-81-5 |

| Glyceryl Tripalmitate | C₅₁H₉₈O₆ | 807.3 | 555-44-2 |

| Glyceryl Tripalmitate-d₉₃ | C₅₁H₅D₉₃O₆ | 900.89 | 241157-04-0[3] |

Table 2: Typical Synthesis Parameters and Outcomes

| Parameter | Stage 1: Deuteration | Stage 2: Esterification |

| Key Reagents | Palmitic Acid, D₂O, Pt/C | Palmitic Acid-d₃₁, Glycerol, Acid Catalyst |

| Typical Reaction Temp. | 200-250 °C | 110-140 °C (Toluene/Xylene reflux) |

| Typical Reaction Time | 24-48 hours (per cycle) | 8-24 hours |

| Isotopic Enrichment | >98% (after 2-3 cycles)[1] | N/A |

| Typical Yield | >90% | 70-85% |

| Purification Method | Extraction | Silica Gel Chromatography |

| Final Purity | >98% (chemical) | >98% (chemical) |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

References

An In-depth Technical Guide to the Structure Elucidation of Glyceryl tri(hexadecanoate-2,2-D2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structure elucidation of Glyceryl tri(hexadecanoate-2,2-D2), a deuterated triglyceride of significant interest in metabolic research. This document details the expected outcomes from mass spectrometry and nuclear magnetic resonance spectroscopy, provides structured data tables, and outlines detailed experimental protocols.

Introduction

Glyceryl tri(hexadecanoate-2,2-D2), also known as Tripalmitin-d6, is a saturated triglyceride where the two hydrogen atoms on the second carbon of each of the three hexadecanoic acid (palmitic acid) chains have been replaced with deuterium. This isotopic labeling makes it a valuable tracer for studying the metabolism of dietary fats and de novo lipogenesis in vivo.[1] Accurate structural confirmation and purity assessment are critical for its application in quantitative metabolic studies. The primary analytical techniques for the structure elucidation of this compound are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₅₁H₉₂D₆O₆ | [2][3] |

| Molecular Weight | 813.41 g/mol | [2] |

| Monoisotopic Mass | 812.774 g/mol | [3] |

| CAS Number | 241157-06-2 | |

| IUPAC Name | 2,3-bis(2,2-dideuteriohexadecanoyloxy)propyl 2,2-dideuteriohexadecanoate | |

| Appearance | White to off-white solid |

Mass Spectrometry Analysis

Mass spectrometry is a cornerstone technique for confirming the molecular weight and elucidating the fragmentation pattern of Glyceryl tri(hexadecanoate-2,2-D2). Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for the analysis of triglycerides, often after derivatization to their fatty acid methyl esters (FAMEs).

Expected Mass Spectrum of Glyceryl tri(hexadecanoate-2,2-D2) FAMEs:

The derivatization of Glyceryl tri(hexadecanoate-2,2-D2) will yield methyl hexadecanoate-2,2-D2. The key mass spectral fragments for the corresponding non-deuterated methyl palmitate are well-established. For the deuterated analog, a shift in the mass-to-charge ratio (m/z) of specific fragments is expected.

| Fragment Ion | Description | Expected m/z (Non-deuterated) | Expected m/z (Deuterated) |

| [M]⁺ | Molecular Ion | 270 | 272 |

| [M-31]⁺ | Loss of methoxy group (-OCH₃) | 239 | 241 |

| [M-43]⁺ | Loss of propyl group (-C₃H₇) | 227 | 229 |

| [M-74]⁺ | McLafferty rearrangement | 196 | 198 |

| [C₁₆H₃₁D₂O₂]⁺ | Fatty acid fragment | 255 | 257 |

Experimental Protocol: GC-MS Analysis of FAMEs

-

Sample Preparation (Transesterification):

-

To approximately 10 mg of Glyceryl tri(hexadecanoate-2,2-D2) in a screw-capped tube, add 2 mL of 2% methanolic sulfuric acid.

-

Heat the mixture at 80°C for 1 hour.

-

Allow the sample to cool to room temperature.

-

Add 1 mL of hexane and 1 mL of deionized water, and vortex for 1 minute.

-

Centrifuge at 2000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

-

-

GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 250°C at 4°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-500.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule, confirming the position of the deuterium labels.

Expected ¹H NMR Spectrum:

The ¹H NMR spectrum of Glyceryl tri(hexadecanoate-2,2-D2) will be similar to that of its non-deuterated analog, tripalmitin, with one key difference: the signal corresponding to the protons at the C2 position of the fatty acid chains will be absent due to deuterium substitution.

| Chemical Shift (ppm) | Multiplicity | Assignment (Tripalmitin) | Expected Assignment (Deuterated) |

| ~5.25 | m | CH of glycerol backbone | CH of glycerol backbone |

| ~4.30 & ~4.15 | dd | CH₂ of glycerol backbone | CH₂ of glycerol backbone |

| ~2.30 | t | -CH₂- at C2 of fatty acid | Signal absent |

| ~1.60 | m | -CH₂- at C3 of fatty acid | -CH₂- at C3 of fatty acid |

| ~1.25 | br s | -(CH₂)₁₁- of fatty acid | -(CH₂)₁₁- of fatty acid |

| ~0.88 | t | -CH₃ of fatty acid | -CH₃ of fatty acid |

Expected ¹³C NMR Spectrum:

In the ¹³C NMR spectrum, the signal for the C2 carbon will be significantly attenuated and may appear as a multiplet due to carbon-deuterium coupling.

| Chemical Shift (ppm) | Assignment (Tripalmitin) | Expected Assignment (Deuterated) |

| ~173.3, ~172.8 | C=O (Ester carbonyls) | C=O (Ester carbonyls) |

| ~68.9 | CH of glycerol backbone | CH of glycerol backbone |

| ~62.1 | CH₂ of glycerol backbone | CH₂ of glycerol backbone |

| ~34.2, ~34.0 | -CH₂- at C2 of fatty acid | Signal attenuated/multiplet |

| ~31.9 | -CH₂- at C14 of fatty acid | -CH₂- at C14 of fatty acid |

| ~29.7 - ~29.1 | -(CH₂)ₙ- of fatty acid | -(CH₂)ₙ- of fatty acid |

| ~24.9 | -CH₂- at C3 of fatty acid | -CH₂- at C3 of fatty acid |

| ~22.7 | -CH₂- at C15 of fatty acid | -CH₂- at C15 of fatty acid |

| ~14.1 | -CH₃ of fatty acid | -CH₃ of fatty acid |

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Dissolve approximately 20 mg of Glyceryl tri(hexadecanoate-2,2-D2) in 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Parameters:

-

Spectrometer: Bruker Avance III 500 MHz (or equivalent)

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 12 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

-

Visualizing Experimental Workflows

DOT Script for GC-MS Workflow:

Caption: Workflow for the GC-MS analysis of Glyceryl tri(hexadecanoate-2,2-D2).

DOT Script for NMR Workflow:

Caption: Workflow for the NMR analysis of Glyceryl tri(hexadecanoate-2,2-D2).

Application in Metabolic Research: Tracing Triglyceride Metabolism

Glyceryl tri(hexadecanoate-2,2-D2) serves as a stable isotope tracer to investigate the metabolic fate of dietary triglycerides. Following administration, the deuterated fatty acids are incorporated into various lipid pools, and their distribution and turnover can be monitored over time using mass spectrometry-based techniques. This allows researchers to quantify processes such as triglyceride synthesis, transport, and breakdown.

DOT Script for Metabolic Pathway:

Caption: Simplified metabolic pathway of dietary Glyceryl tri(hexadecanoate-2,2-D2).

Conclusion

The structure elucidation of Glyceryl tri(hexadecanoate-2,2-D2) relies on the synergistic application of mass spectrometry and NMR spectroscopy. These techniques provide unambiguous confirmation of its molecular weight, the integrity of the fatty acid chains, and the specific location of the deuterium labels. The detailed protocols and expected spectral data presented in this guide serve as a valuable resource for researchers utilizing this important tracer molecule in metabolic studies. The ability to trace the metabolic fate of this compound provides critical insights into lipid metabolism in health and disease.

References

Technical Guide 1: 2-(2-Chlorophenyl)-5,7-dimethyl-1,8-naphthyridin-4(1H)-one

In light of the conflicting information provided in the initial request, this document presents two comprehensive technical guides to ensure the user's needs are fully addressed. The first guide focuses on 2-(2-Chlorophenyl)-5,7-dimethyl-1,8-naphthyridin-4(1H)-one , the compound explicitly named. The second guide details the properties and uses of Glyceryl Tri(hexadecanoate-2,2-d2) , the compound corresponding to the provided CAS number 241157-06-2.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(2-Chlorophenyl)-5,7-dimethyl-1,8-naphthyridin-4(1H)-one, a member of the 1,8-naphthyridine class of heterocyclic compounds. While specific data for this exact molecule is limited in publicly available literature, this guide extrapolates information from closely related 2-aryl-1,8-naphthyridin-4(1H)-one analogues to provide a comprehensive understanding of its expected properties and potential applications. The 1,8-naphthyridine scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]

Chemical Properties and Data

The chemical structure of 2-(2-Chlorophenyl)-5,7-dimethyl-1,8-naphthyridin-4(1H)-one consists of a fused bicyclic 1,8-naphthyridine core. A 2-chlorophenyl group is attached at the 2-position, and methyl groups are present at the 5 and 7-positions of the naphthyridine ring system.

Table 1: Physicochemical Properties of a Representative 2-Aryl-1,8-naphthyridin-4(1H)-one Analogue (Data for a closely related analogue, 2-(3-hydroxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one, is presented for illustrative purposes)

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂N₂O₂ | [5] |

| Molecular Weight | 252.27 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in organic solvents such as DMSO and methanol. |

Synthesis

The synthesis of 2-aryl-1,8-naphthyridin-4(1H)-ones generally follows a multi-step synthetic route. A common method involves the condensation of a substituted 2-aminopyridine with an appropriate ethyl benzoylacetate, followed by a cyclization reaction.

This protocol is a generalized procedure based on the synthesis of similar compounds.

-

Condensation: A mixture of a substituted 2-aminopyridine and a substituted ethyl benzoylacetate is heated in the presence of a dehydrating agent such as polyphosphoric acid (PPA). This reaction typically forms a pyridopyrimidinone intermediate.

-

Thermal Rearrangement: The resulting pyridopyrimidinone is heated at a high temperature (e.g., 350 °C) in a high-boiling solvent like mineral oil. This thermal rearrangement leads to the formation of the desired 2-aryl-1,8-naphthyridin-4(1H)-one.

-

Purification: The crude product is then purified using standard techniques such as column chromatography to yield the final compound.

Caption: Generalized synthesis workflow for 2-aryl-1,8-naphthyridin-4(1H)-ones.

Biological Activities and Uses

Derivatives of 1,8-naphthyridine are known to exhibit a broad spectrum of biological activities. The primary area of investigation for 2-aryl-1,8-naphthyridin-4(1H)-ones is in oncology, where they have shown potential as antitumor agents.

Several studies on 2-aryl-1,8-naphthyridin-4(1H)-one analogues have demonstrated that their cytotoxic effects are mediated through the inhibition of tubulin polymerization. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Caption: Proposed mechanism of action for antitumor 2-aryl-1,8-naphthyridin-4(1H)-ones.

Given the mechanism of action, 2-(2-Chlorophenyl)-5,7-dimethyl-1,8-naphthyridin-4(1H)-one and its analogues are being investigated for the treatment of various cancers. Studies on similar compounds have shown potent cytotoxicity against a range of human tumor cell lines, including those derived from solid tumors. Further research and development could lead to their use as novel chemotherapeutic agents.

Technical Guide 2: CAS number 241157-06-2 - Glyceryl Tri(hexadecanoate-2,2-d2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the properties and applications of the compound associated with CAS number 241157-06-2, which is Glyceryl Tri(hexadecanoate-2,2-d2) . This is a deuterated form of glyceryl tripalmitate, a common triglyceride. Its primary application is as a stable isotope-labeled internal standard or tracer in metabolic research, particularly in studies of lipid metabolism.

Chemical Properties and Data

Glyceryl Tri(hexadecanoate-2,2-d2) is a triglyceride where the three fatty acid chains are all palmitic acid (hexadecanoic acid). The deuterium labeling is specifically at the C-2 position of each of the three hexadecanoate chains.

Table 2: Physicochemical Properties of Glyceryl Tri(hexadecanoate-2,2-d2)

| Property | Value | Reference |

| CAS Number | 241157-06-2 | |

| Molecular Formula | C₅₁H₉₂D₆O₆ | |

| Molecular Weight | 813.37 g/mol | |

| Appearance | Solid | |

| Isotopic Purity | Typically ≥98 atom % D | |

| Unlabeled CAS | 555-44-2 (Glyceryl Tripalmitate) |

Synthesis

The synthesis of Glyceryl Tri(hexadecanoate-2,2-d2) involves the esterification of glycerol with hexadecanoic acid-2,2-d2. The deuterated fatty acid is the key starting material, which can be prepared through various deuteration techniques.

A general protocol for the synthesis of triglycerides from glycerol and fatty acids is as follows:

-

Activation of Fatty Acid: The deuterated hexadecanoic acid is converted to a more reactive form, such as an acyl chloride or an activated ester.

-

Esterification: The activated deuterated fatty acid is then reacted with glycerol in the presence of a suitable catalyst and solvent. The reaction conditions are controlled to ensure the esterification of all three hydroxyl groups of the glycerol backbone.

-

Purification: The resulting deuterated triglyceride is purified from the reaction mixture using techniques like column chromatography or recrystallization to achieve high chemical and isotopic purity.

Caption: Generalized synthesis workflow for Glyceryl Tri(hexadecanoate-2,2-d2).

Uses in Research

The primary application of Glyceryl Tri(hexadecanoate-2,2-d2) is as a tracer in metabolic studies to investigate the absorption, distribution, and metabolism of dietary fats. The deuterium label allows for the differentiation of the administered triglyceride from the endogenous lipid pool.

The following is a generalized protocol for an in vivo study using deuterated triglycerides:

-

Administration: A known amount of Glyceryl Tri(hexadecanoate-2,2-d2) is administered to the subject, either orally or via infusion.

-

Sample Collection: Blood, tissue, or other biological samples are collected at various time points after administration.

-

Lipid Extraction: Lipids are extracted from the collected samples using established methods (e.g., Folch or Bligh-Dyer extraction).

-

Separation and Analysis: The extracted lipids are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The different lipid classes (triglycerides, phospholipids, etc.) are then analyzed by mass spectrometry (MS).

-

Data Interpretation: The mass spectrometer detects the presence and abundance of the deuterated fatty acids in the various lipid fractions. This information is used to calculate rates of lipid synthesis, turnover, and interconversion.

Caption: Typical workflow for a lipid metabolism study using deuterated triglycerides.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterated Tripalmitin: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of the physical and chemical characteristics of deuterated tripalmitin. This document details its properties, relevant experimental protocols, and its application in metabolic research, with a focus on providing actionable data and methodologies.

Core Physical and Chemical Properties

Table 1: Comparison of Physical and Chemical Properties of Tripalmitin and Deuterated Tripalmitin (Tripalmitin-d93)

| Property | Tripalmitin (Non-deuterated) | Deuterated Tripalmitin (Tripalmitin-d93) |

| Molecular Formula | C₅₁H₉₈O₆[1] | C₅₁H₅D₉₃O₆[2] |

| Molecular Weight | 807.32 g/mol [1] | 900.89 g/mol [2] |

| CAS Number | 555-44-2[1] | 241157-04-0 |

| Appearance | White, waxy solid/powder | Solid (form not specified) |

| Melting Point | 66-68 °C | Data not available; expected to be slightly different from the non-deuterated form. |

| Boiling Point | 310-320 °C | Data not available |

| Density | 0.8663 g/cm³ at 80°C | Data not available |

| Solubility | Insoluble in water; Soluble in ether, benzene, and chloroform. | Expected to have similar solubility to the non-deuterated form. |

| Purity | Varies by supplier | Typically ≥98% isotopic purity |

| Storage | Store at -20°C | Store in a freezer at -20°C, protected from light. |

Synthesis and Purification

While a specific, detailed protocol for the synthesis of tripalmitin-d93 is not widely published, the general approach involves the esterification of glycerol with deuterated palmitic acid.

Synthesis of Deuterated Palmitic Acid

Perdeuterated fatty acids can be synthesized via H/D exchange reactions using D₂O as the deuterium source and a metal catalyst, such as Pt/C, under hydrothermal conditions. To achieve high deuterium incorporation (e.g., >98%), this process may need to be repeated multiple times.

Esterification to Form Deuterated Tripalmitin

The synthesis of triglycerides is typically achieved by reacting glycerol with fatty acids at high temperatures (140-260°C) in the presence of an acid catalyst. For laboratory-scale synthesis of deuterated tripalmitin, a milder chemoenzymatic approach can be employed. This involves the use of lipases to catalyze the esterification of glycerol with deuterated palmitic acid, which offers high specificity and avoids harsh reaction conditions.

Caption: Synthesis of deuterated tripalmitin via lipase-catalyzed esterification.

Purification

Purification of the synthesized deuterated tripalmitin is crucial to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is a common method for the purification of isotopically labeled lipids.

Protocol: HPLC Purification of Deuterated Tripalmitin

-

Column Selection: A reversed-phase C18 column is suitable for the separation of triglycerides.

-

Mobile Phase: A gradient of acetonitrile in an acetonitrile/water mixture is typically used. The exact gradient profile should be optimized based on the specific column and sample complexity.

-

Detection: A UV detector set at a low wavelength (e.g., 205-215 nm) can be used to monitor the elution of the triglycerides.

-

Fraction Collection: Fractions containing the purified deuterated tripalmitin are collected.

-

Solvent Removal: The solvent is removed from the collected fractions, typically by evaporation under a stream of nitrogen or by lyophilization, to yield the pure product.

-

Purity Assessment: The purity of the final product should be confirmed by analytical techniques such as LC-MS.

Analytical Characterization

The isotopic labeling of deuterated tripalmitin necessitates specific analytical approaches to confirm its structure and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of lipids. For deuterated tripalmitin, both ¹H and ¹³C NMR would show characteristic changes compared to the non-deuterated form.

-

¹H NMR: The proton signals corresponding to the palmitoyl chains will be significantly reduced or absent in the ¹H NMR spectrum of tripalmitin-d93. The remaining signals would primarily be from the glycerol backbone.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the carbonyl carbons and the glycerol backbone carbons. The signals for the deuterated carbons of the palmitoyl chains will be split into multiplets due to C-D coupling and will have significantly lower intensity.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Tripalmitin (in CDCl₃)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | 5.27 | m | sn-2 CH of glycerol |

| 4.31 | dd | sn-1,3 CH₂a of glycerol | |

| 4.15 | dd | sn-1,3 CH₂b of glycerol | |

| 2.31 | t | α-CH₂ of palmitoyl chains | |

| 1.62 | m | β-CH₂ of palmitoyl chains | |

| 1.25 | br s | (CH₂)n of palmitoyl chains | |

| 0.88 | t | Terminal CH₃ of palmitoyl chains | |

| ¹³C NMR | 173.2 | s | C=O (sn-1,3) |

| 172.8 | s | C=O (sn-2) | |

| 68.9 | s | sn-2 CH of glycerol | |

| 62.1 | s | sn-1,3 CH₂ of glycerol | |

| 34.2 | s | α-CH₂ of palmitoyl chains | |

| 31.9 | s | Methylene adjacent to methyl | |

| 29.0-29.7 | m | (CH₂)n of palmitoyl chains | |

| 24.9 | s | β-CH₂ of palmitoyl chains | |

| 22.7 | s | Methylene adjacent to terminal methyl | |

| 14.1 | s | Terminal CH₃ of palmitoyl chains |

(Note: Chemical shifts are approximate and can vary slightly based on solvent and instrument.)

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and isotopic enrichment of deuterated tripalmitin.

-

Molecular Ion: The molecular ion peak will be observed at m/z 900.89, corresponding to the molecular weight of tripalmitin-d93.

-

Fragmentation Pattern: The fragmentation of triglycerides in mass spectrometry is well-characterized. In the positive ion mode, common fragments arise from the neutral loss of a fatty acid chain. For deuterated tripalmitin, the masses of these fragments will be shifted due to the presence of deuterium.

Caption: Simplified MS fragmentation of deuterated tripalmitin.

Protocol: GC-MS Analysis of Deuterated Fatty Acids from Tripalmitin

-

Hydrolysis and Derivatization: Hydrolyze the deuterated tripalmitin to release the deuterated palmitic acid. Convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride (BF₃) in methanol.

-

GC Separation: Separate the FAMEs on a suitable GC column (e.g., a polar capillary column).

-

MS Detection: Use a mass spectrometer to detect the FAMEs. Monitor the appropriate m/z values to quantify the deuterated and any residual non-deuterated palmitate.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in tripalmitin and to confirm deuteration.

-

C-H vs. C-D Stretching: The most significant difference in the IR spectrum of deuterated tripalmitin compared to its non-deuterated counterpart will be the appearance of C-D stretching vibrations at a lower frequency (around 2100-2200 cm⁻¹) and the corresponding decrease in the intensity of the C-H stretching vibrations (around 2850-2960 cm⁻¹).

-

Carbonyl and Ester Groups: The characteristic strong absorption band for the carbonyl group (C=O) of the ester linkages will be present around 1740 cm⁻¹. The C-O stretching vibrations will also be observable.

Application in Metabolic Research: Tracing Fatty Acid Metabolism

Deuterated tripalmitin is a powerful tool for tracing the metabolic fate of dietary fats in vivo. It allows researchers to follow the absorption, distribution, and utilization of palmitic acid without the use of radioactive isotopes.

Key Metabolic Pathways

-

De Novo Lipogenesis (DNL): This is the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates. The newly synthesized fatty acids can be incorporated into triglycerides for storage.

-

Fatty Acid β-Oxidation: This is the catabolic process by which fatty acids are broken down in the mitochondria to produce energy in the form of ATP.

-

Triglyceride Metabolism and Lipid Droplet Formation: Triglycerides are synthesized in the endoplasmic reticulum and stored in lipid droplets. These stored lipids can be mobilized through lipolysis to release fatty acids for energy when needed.

Caption: Experimental workflow for tracing lipid metabolism with deuterated tripalmitin.

Protocol: In Vivo Tracer Study using Deuterated Tripalmitin

-

Administration: Administer a known amount of deuterated tripalmitin to the study subjects (e.g., animal models) orally or via infusion.

-

Sample Collection: Collect biological samples (e.g., blood, tissues) at various time points after administration.

-

Lipid Extraction: Perform a total lipid extraction from the collected samples using a method such as the Folch or Bligh-Dyer procedure.

-

Analysis: Analyze the lipid extracts using LC-MS/MS or GC-MS to identify and quantify the deuterated lipid species. This allows for the determination of the rate of appearance and disappearance of the tracer in different lipid pools.

-

Metabolic Flux Analysis: Use the quantitative data to model the kinetics of fatty acid and triglyceride metabolism, providing insights into the rates of synthesis, transport, and oxidation.

This comprehensive guide provides a foundational understanding of deuterated tripalmitin for its effective use in research. While some specific physical data for the deuterated form remains to be fully characterized in publicly accessible literature, the provided information on its non-deuterated counterpart, along with established principles of isotopic labeling and analytical chemistry, offers a robust framework for its application in advancing our understanding of lipid metabolism.

References

An In-depth Technical Guide to Isotopic Labeling in Lipid Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of isotopic labeling in lipid research. By enabling the tracing and quantification of lipid dynamics, these techniques offer unparalleled insights into the intricate roles of lipids in cellular physiology and disease.

Core Principles of Isotopic Labeling in Lipidomics

Traditional lipidomics provides a static snapshot of the lipidome. However, to understand the functional roles of lipids, it is crucial to investigate their dynamics, including synthesis, transport, remodeling, and degradation.[1] Stable isotope labeling has become an indispensable tool for these dynamic studies, allowing researchers to trace the metabolic fate of lipids and quantify their turnover.[1][2]

The fundamental principle involves introducing molecules enriched with heavy isotopes (e.g., ¹³C, ²H, ¹⁵N) into a biological system. These labeled precursors are then incorporated into newly synthesized lipids through metabolic pathways.[1] Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is then used to distinguish between the naturally abundant (light) and the labeled (heavy) lipid species.[3] This allows researchers to track the flow of the isotope through the lipidome and gain insights into metabolic fluxes. Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of experimental systems, including human studies.

Commonly Used Stable Isotopes in Lipid Research

The choice of isotope depends on the specific metabolic pathway and the lipid classes of interest. The most commonly used stable isotopes in lipidomics are:

| Isotope | Natural Abundance (%) | Advantages | Disadvantages |

| ¹³C | ~1.1 | Universal label for all organic molecules. Stable C-C bonds. | Higher cost compared to ²H. |

| ²H (D) | ~0.015 | Cost-effective. Can be administered as heavy water (D₂O) for broad labeling. | Potential for kinetic isotope effects. Can be lost in desaturation reactions. |

| ¹⁵N | ~0.37 | Specific for nitrogen-containing lipids (e.g., sphingolipids, phosphatidylethanolamine). | Limited to specific lipid classes. |

Labeling Strategies in Lipidomics

There are two primary strategies for introducing stable isotopes into lipids: metabolic labeling and chemical labeling.

Metabolic Labeling

In metabolic labeling, isotopically enriched precursors are supplied to cells or organisms, which then incorporate them into lipids through their natural metabolic pathways. Common precursors include:

-

¹³C-Glucose: A versatile precursor for labeling the glycerol backbone and fatty acid chains of newly synthesized glycerolipids through de novo lipogenesis.

-

Deuterated Water (²H₂O or D₂O): A general and cost-effective method for labeling lipids. The deuterium from D₂O is incorporated into fatty acids and cholesterol during their synthesis.

-

Labeled Fatty Acids (e.g., ¹³C- or ²H-palmitate, -oleate): Used to trace the uptake, elongation, desaturation, and incorporation of specific fatty acids into complex lipids.

-

Labeled Amino Acids (e.g., ¹⁵N- or ¹³C-Serine): Essential for studying the de novo synthesis of specific lipid classes, such as sphingolipids which incorporate serine.

Chemical Labeling

Chemical labeling involves the derivatization of lipids with an isotopically labeled tag after they have been extracted from the biological matrix. This approach is often used for accurate quantification, where a known amount of a heavy-isotope labeled lipid standard is spiked into a sample.

Quantitative Data Presentation

The analysis of samples from stable isotope labeling experiments generates complex datasets. The primary information extracted is the isotopic enrichment, which reflects the proportion of newly synthesized lipids. This data can be used to calculate various kinetic parameters, such as fractional synthesis rates, turnover rates, and half-lives.

Table 1: Fractional Synthesis Rate of Phospholipid Species in Cultured Hepatocytes

Data are presented as mean ± standard deviation. "New" refers to the percentage of the lipid pool that is newly synthesized per hour, as determined by ¹³C-glucose labeling.

| Lipid Species | Control (% New/hr) | Treatment X (% New/hr) |

| PC 34:1 | 5.2 ± 0.6 | 8.9 ± 0.9 |

| PC 36:2 | 4.8 ± 0.5 | 7.5 ± 0.8 |

| PE 38:4 | 3.1 ± 0.4 | 5.2 ± 0.6 |

| PS 36:1 | 2.5 ± 0.3 | 4.1 ± 0.5 |

Table 2: Turnover Rates of Triacylglycerol Species in Mouse Adipose Tissue

Data are presented as the rate constant (k) in hr⁻¹ and the half-life (t₁/₂) in hours, determined by in vivo D₂O labeling.

| Lipid Species | Rate Constant (k, hr⁻¹) | Half-life (t₁/₂, hr) |

| TG 50:2 | 0.045 ± 0.005 | 15.4 ± 1.7 |

| TG 52:2 | 0.038 ± 0.004 | 18.2 ± 2.0 |

| TG 54:3 | 0.031 ± 0.003 | 22.4 ± 2.5 |

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with ¹³C-Glucose

This protocol outlines the steps for tracing de novo fatty acid and glycerolipid synthesis in cultured mammalian cells using ¹³C-glucose.

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium

-

Glucose-free DMEM

-

Dialyzed fetal bovine serum (dFBS)

-

¹³C₆-Glucose

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Methanol, Chloroform, Water (LC-MS grade)

-

6-well cell culture plates

-

Cell scraper

-

Centrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow overnight in complete medium.

-

Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with 10% dFBS and the desired concentration of ¹³C₆-glucose (e.g., 25 mM).

-

Labeling: Aspirate the complete medium from the cells and wash once with sterile PBS. Add the pre-warmed ¹³C-glucose labeling medium to each well. Incubate for the desired time course (e.g., 0, 2, 4, 8, 24 hours).

-

Metabolism Quenching and Cell Harvesting: Place the culture plates on ice and aspirate the labeling medium. Wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity. Scrape the cells and collect the cell suspension into pre-chilled centrifuge tubes.

-

Lipid Extraction (Bligh-Dyer Method):

-

To the cell suspension in 80% methanol, add chloroform and water to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water). Vortex thoroughly and incubate on ice for 15 minutes.

-

Add additional chloroform and water to bring the ratio to 2:2:1.8 and vortex again.

-

Centrifuge at 2,000 x g for 15 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new tube.

-

-

Sample Preparation for MS Analysis:

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

-

Protocol 2: In Vivo Labeling of Lipids in Mice with Deuterium Oxide (D₂O)

This protocol describes a method for studying de novo lipogenesis in various tissues in mice using D₂O.

Materials:

-

Mice (e.g., C57BL/6J)

-

Deuterium oxide (²H₂O, 99.8%)

-

Sterile 0.9% saline

-

Animal handling and injection equipment

-

Tissue homogenization equipment

-

Lipid extraction solvents (as above)

Procedure:

-

Acclimation: Acclimate mice to the experimental conditions for at least one week.

-

D₂O Administration: Prepare a bolus dose of D₂O in sterile saline (e.g., to achieve 4-5% body water enrichment). Administer the D₂O via intraperitoneal (IP) injection. Provide drinking water supplemented with a lower percentage of D₂O (e.g., 8%) to maintain body water enrichment.

-

Time Course and Tissue Collection: At designated time points after D₂O administration, euthanize the mice and collect blood and tissues of interest (e.g., liver, adipose tissue).

-

Sample Processing:

-

Process blood to obtain plasma.

-

Homogenize tissue samples in an appropriate buffer.

-

-

Lipid Extraction: Perform lipid extraction from the plasma and tissue homogenates using the Bligh-Dyer method as described in the cell culture protocol.

-

Sample Preparation for MS Analysis: Prepare the lipid extracts for LC-MS or GC-MS analysis as described previously.

Visualizations of Workflows and Pathways

Experimental Workflow for Metabolic Labeling

De Novo Sphingolipid Synthesis Pathway

Conclusion

Isotopic labeling is a powerful and indispensable methodology in modern lipid research. By providing a dynamic view of the lipidome, these techniques enable a deeper understanding of the roles of lipids in health and disease. The detailed protocols and data presentation formats provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of stable isotope labeling in their work.

References

- 1. Incorporation of deuterium-labeled fatty acids into human milk, plasma, and lipoprotein phospholipids and cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

Glyceryl tri(hexadecanoate-2,2-D2) molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the stable isotope-labeled lipid, Glyceryl tri(hexadecanoate-2,2-D2). This compound is a deuterated analog of Glyceryl tripalmitate, a common triglyceride. The selective labeling at the C-2 position of the hexadecanoate chains makes it a valuable tool in metabolic research, particularly in studies involving lipidomics and the tracing of fatty acid metabolism. Its use in mass spectrometry-based applications allows for precise quantification and differentiation from its unlabeled counterpart.

Core Molecular Data

The fundamental molecular properties of Glyceryl tri(hexadecanoate-2,2-D2) are summarized below. This data is essential for accurate experimental design and interpretation in mass spectrometry and other analytical techniques.

| Identifier | Value | Source |

| Chemical Name | 2,3-bis(2,2-dideuteriohexadecanoyloxy)propyl 2,2-dideuteriohexadecanoate | [1] |

| Synonyms | Tripalmitin-D6 (tri(hexadecanoyl-2,2-D2)) | [2] |

| Molecular Formula | C₅₁H₉₂D₆O₆ | [1][2] |

| Molecular Weight | 813.37 g/mol | [1] |

| Exact Mass | 812.77400132 u | |

| Monoisotopic Mass | 812.77400132 u | |

| CAS Number | 241157-06-2 | |

| Unlabeled CAS Number | 555-44-2 |

Molecular Structure and Isotopic Labeling

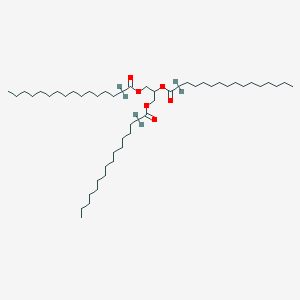

The diagram below illustrates the fundamental structure of Glyceryl tri(hexadecanoate-2,2-D2), highlighting the glycerol backbone and the three deuterated hexadecanoate chains. The deuterium labels are specifically located at the C-2 position of each fatty acid chain.

Caption: Structural overview of Glyceryl tri(hexadecanoate-2,2-D2).

Experimental Considerations

Due to its isotopic labeling, this compound is primarily utilized in studies employing mass spectrometry for the analysis of lipids.

Mass Spectrometry:

In mass spectrometry-based lipidomics, Glyceryl tri(hexadecanoate-2,2-D2) can be used as an internal standard for the quantification of its unlabeled form, tripalmitin. The mass difference of 6 Da allows for clear differentiation between the labeled and unlabeled species in complex biological samples. Fragmentation analysis (MS/MS or MS³) can further confirm the location of the deuterium labels on the fatty acid chains.

Experimental Workflow for Lipid Extraction and Analysis:

The following diagram outlines a general workflow for the use of Glyceryl tri(hexadecanoate-2,2-D2) as an internal standard in a lipid analysis experiment.

Caption: Workflow for lipid analysis using a deuterated internal standard.

Note on Synthesis and Purity:

Glyceryl tri(hexadecanoate-2,2-D2) is synthetically produced. Commercially available standards typically have a high isotopic enrichment (e.g., 98 atom % D) and chemical purity (e.g., min 98%). It is crucial for researchers to verify the isotopic and chemical purity of the standard for accurate quantification.

References

Stability and Proper Storage of Deuterated Lipids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of deuterated lipids and outlines the optimal conditions for their storage to ensure their integrity for research and therapeutic applications. The enhanced stability of deuterated lipids, particularly polyunsaturated fatty acids (PUFAs), against oxidative degradation makes them invaluable tools in various fields, including drug development, metabolic research, and as components of advanced drug delivery systems.

The Stability Advantage of Deuterated Lipids

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, at specific positions within a lipid molecule, significantly enhances its resistance to chemical degradation, primarily oxidation. This "kinetic isotope effect" is most pronounced in PUFAs, where the bis-allylic hydrogens are the most susceptible sites for hydrogen abstraction by free radicals, the rate-limiting step in lipid peroxidation.

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to be broken. This increased bond strength slows down the rate of hydrogen (or deuterium) abstraction, thereby inhibiting the initiation and propagation of the lipid peroxidation chain reaction.[1] Studies have shown that the substitution of bis-allylic hydrogens with deuterium in linoleic and linolenic acids can reduce the rate of abstraction by a tocopheryl radical by as much as 36-fold.[2] This remarkable increase in stability protects the lipid from degradation and the subsequent formation of reactive aldehydes and other toxic byproducts.

Quantitative Stability Data

The following tables summarize the comparative stability of deuterated and non-deuterated lipids under various conditions.

Table 1: Kinetic Isotope Effect (KIE) on the Oxidation of Deuterated Polyunsaturated Fatty Acids

| Fatty Acid | Deuterated Position(s) | Oxidizing Agent | kH/kD (Kinetic Isotope Effect) | Reference |

| Linoleic Acid | 11,11-D2 | α-tocopherol | 23.0 ± 2.3 | [2] |

| α-Linolenic Acid | 11,11-D2 | α-tocopherol | 36.1 | [2] |

| α-Linolenic Acid | 14,14-D2 | α-tocopherol | 35.9 | [2] |

| Arachidonic Acid | 7,7,10,10,13,13-D6 | Macrophages (enzymatic) | Significantly reduced eicosanoid production |

Table 2: General Storage Recommendations and Expected Stability

| Lipid Type | Form | Temperature | Atmosphere | Light Condition | Expected Stability (vs. Non-deuterated) |

| Deuterated PUFAs | Neat Oil or in Solvent | ≤ -20°C | Inert Gas (Argon or Nitrogen) | Dark | Significantly extended (months to years) |

| Non-deuterated PUFAs | Neat Oil or in Solvent | ≤ -20°C | Inert Gas (Argon or Nitrogen) | Dark | Shorter (weeks to months) |

| Deuterated Saturated Lipids | Powder or in Solvent | ≤ -20°C | Air or Inert Gas | Dark | High (years) |

| Non-deuterated Saturated Lipids | Powder or in Solvent | ≤ -20°C | Air or Inert Gas | Dark | High (years) |

Proper Storage Conditions

To preserve the integrity of deuterated lipids, it is crucial to adhere to strict storage protocols that minimize exposure to factors that promote degradation.

-

Temperature: Store deuterated lipids at or below -20°C. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation. Aliquoting the lipid into smaller, single-use vials is a good practice.

-

Atmosphere: Oxygen is a key driver of lipid peroxidation. Deuterated lipids, especially unsaturated ones, should be stored under an inert atmosphere, such as argon or nitrogen, to displace oxygen.

-

Solvent: If stored in a solvent, use high-purity, peroxide-free organic solvents like chloroform, ethanol, or hexane. Ensure the solvent is appropriate for the specific lipid and the intended downstream application.

-

Container: Use glass vials with Teflon-lined caps to prevent leaching of plasticizers and to ensure an airtight seal.

-

Light: Protect deuterated lipids from light, as UV and visible light can catalyze oxidative reactions. Store vials in the dark, for example, by wrapping them in aluminum foil or using amber-colored vials.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of deuterated lipids.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.

Materials:

-

Thiobarbituric acid (TBA) solution (0.67% w/v in 50% acetic acid)

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

1,1,3,3-Tetramethoxypropane (MDA standard)

-

Lipid sample (deuterated or non-deuterated)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a solution of the lipid in a suitable solvent. For tissue samples, homogenize in RIPA buffer.

-

Acid Precipitation: To 100 µL of the sample, add 200 µL of ice-cold 10% TCA to precipitate proteins. Incubate on ice for 15 minutes.

-

Centrifugation: Centrifuge at 2200 x g for 15 minutes at 4°C.

-

Reaction: Transfer 200 µL of the supernatant to a new tube and add 200 µL of 0.67% TBA solution.

-

Incubation: Incubate the mixture in a boiling water bath for 10 minutes.

-

Cooling: Cool the samples on ice.

-

Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.

-

Quantification: Calculate the concentration of TBARS using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

Lipid Hydroperoxide Assay (Ferric-Xylenol Orange Method)

This method directly measures the primary products of lipid oxidation, lipid hydroperoxides.

Materials:

-

Xylenol orange solution

-

Ferrous sulfate solution

-

Perchloric acid

-

Methanol and Chloroform

-

Lipid sample

-

Spectrophotometer

Procedure:

-

Lipid Extraction: Extract lipids from the sample using a methanol:chloroform mixture.

-

Reagent Preparation: Prepare the FOX reagent by mixing a solution of xylenol orange in methanol with a solution of ferrous sulfate in perchloric acid.

-

Reaction: Add the lipid extract to the FOX reagent. The hydroperoxides in the sample will oxidize Fe²⁺ to Fe³⁺, which then forms a colored complex with xylenol orange.

-

Incubation: Incubate the reaction mixture at room temperature in the dark for 30 minutes.

-

Measurement: Measure the absorbance of the complex at a specific wavelength (typically between 560-600 nm).

-

Quantification: Determine the concentration of lipid hydroperoxides using a standard curve prepared with a known hydroperoxide standard (e.g., cumene hydroperoxide or a specific fatty acid hydroperoxide).

HPLC-MS for a Detailed Analysis of Degradation Products

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for separating and identifying specific oxidation products.

Procedure:

-

Sample Preparation: Extract the lipids from the sample.

-

Chromatographic Separation: Inject the lipid extract onto a reverse-phase or normal-phase HPLC column to separate the different lipid species and their oxidation products.

-

Mass Spectrometry Analysis: The eluent from the HPLC is introduced into a mass spectrometer. Use electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of lipid species and their oxidized forms.

-

Data Analysis: Identify and quantify the parent lipid and its various oxidation products (e.g., hydroperoxides, hydroxides, aldehydes) based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Signaling Pathways and Experimental Workflows

Deuterated lipids are particularly valuable for studying signaling pathways where lipid peroxidation plays a key role, such as ferroptosis.

Ferroptosis Signaling Pathway

Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides. Deuterated PUFAs can inhibit ferroptosis by preventing the initial lipid peroxidation step.

Caption: The ferroptosis signaling pathway and the inhibitory role of deuterated PUFAs.